7-Hydroxy Bexarotene
Vue d'ensemble
Description
7-Hydroxy Bexarotene is a derivative of Bexarotene, a synthetic retinoid used primarily in the treatment of cutaneous T-cell lymphoma. This compound is known for its selective activation of retinoid X receptors, which play a crucial role in regulating gene expression related to cell growth, differentiation, and apoptosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy Bexarotene involves several steps, starting from the parent compound, Bexarotene. The hydroxylation process typically employs reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions to introduce the hydroxyl group at the desired position on the Bexarotene molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as liquid chromatography are employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Hydroxy Bexarotene undergoes various chemical reactions, including:
Oxidation: Conversion to oxo derivatives using oxidizing agents.
Reduction: Reduction of the hydroxyl group to form corresponding alcohols.
Substitution: Reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study the behavior of hydroxylated retinoids.
Biology: Investigated for its role in modulating gene expression and cellular processes.
Medicine: Explored for its therapeutic potential in treating cancers and other diseases by targeting retinoid X receptors.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mécanisme D'action
The mechanism of action of 7-Hydroxy Bexarotene involves its selective binding to retinoid X receptor subtypes (RXRα, RXRβ, RXRγ). Upon activation, these receptors form heterodimers with other nuclear receptors, such as retinoic acid receptors, vitamin D receptors, and peroxisome proliferator-activated receptors. This interaction regulates the expression of genes involved in cell proliferation, differentiation, and apoptosis .
Comparaison Avec Des Composés Similaires
Bexarotene: The parent compound, primarily used in cancer treatment.
6-Hydroxy Bexarotene: Another hydroxylated derivative with similar properties.
Retinoic Acid: A naturally occurring retinoid with broader biological activity.
Uniqueness: 7-Hydroxy Bexarotene is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its selective activation of retinoid X receptors makes it a valuable compound for targeted therapeutic applications .
Activité Biologique
7-Hydroxy Bexarotene is a metabolite of Bexarotene, a selective retinoid X receptor (RXR) agonist primarily used in the treatment of cutaneous T-cell lymphoma (CTCL). Understanding the biological activity of this compound is crucial for elucidating its therapeutic potential and mechanisms of action. This article reviews the current literature on the biological activity of this compound, including its pharmacodynamics, effects on various cell types, and implications in clinical settings.
This compound, like its parent compound Bexarotene, exerts its biological effects by activating RXRs. These receptors form heterodimers with other nuclear receptors such as retinoic acid receptors (RARs), thyroid hormone receptors, and peroxisome proliferator-activated receptors (PPARs). Upon activation, these complexes function as transcription factors that regulate gene expression related to cellular differentiation, proliferation, and apoptosis .
Key Mechanisms Include:
- Transcriptional Regulation : Activation of RXRs leads to changes in gene expression that promote cell differentiation and inhibit proliferation.
- Induction of Apoptosis : this compound has been shown to induce apoptosis in various cancer cell lines through RXR-mediated pathways .
- Modulation of Lipid Metabolism : It influences lipid profiles by altering very low-density lipoprotein (VLDL) production and cholesterol distribution, potentially leading to dyslipidemia .
Biological Activity in Cancer Models
Research indicates that this compound has significant anti-cancer properties. In vitro studies have demonstrated its ability to inhibit the growth of tumor cell lines derived from hematopoietic and squamous origins. Additionally, it has shown efficacy in vivo in various animal models.
Case Studies
- Cutaneous T-cell Lymphoma (CTCL) : A study involving patients with advanced CTCL showed that treatment with Bexarotene resulted in tumor regression. The role of this compound as an active metabolite contributing to this effect remains under investigation .
- Breast Cancer : Preclinical studies suggest that this compound may enhance therapeutic responses in breast cancer models by modulating RXR activity and influencing tumor microenvironments .
Pharmacokinetics
The pharmacokinetics of this compound reveal that it is primarily formed through the metabolism of Bexarotene via cytochrome P450 enzymes. The half-life of bexarotene is approximately 7 hours, with renal elimination being a minor pathway for both the parent compound and its metabolites .
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
Propriétés
IUPAC Name |
4-[1-(7-hydroxy-3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O3/c1-14-11-19-20(24(5,6)21(25)13-23(19,3)4)12-18(14)15(2)16-7-9-17(10-8-16)22(26)27/h7-12,21,25H,2,13H2,1,3-6H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOXDVMWISJVGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(C(CC2(C)C)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857713 | |
Record name | 4-[1-(7-Hydroxy-3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
368451-10-9 | |
Record name | 7-Hydroxy-bexarotene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0368451109 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[1-(7-Hydroxy-3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-HYDROXY-BEXAROTENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FV388G8RIQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.